Cas no 9051-97-2 (β-1,3-Glucan)

β-1,3-Glucan is a polysaccharide composed of glucose monomers linked by β-1,3-glycosidic bonds, with occasional β-1,6 branches. It is naturally found in the cell walls of fungi, yeasts, algae, and certain plants. This biopolymer is valued for its immunomodulatory properties, enhancing innate immune responses by activating macrophages and other immune cells. Its high molecular weight and structural stability contribute to its efficacy as a bioactive compound. β-1,3-Glucan is also studied for its potential applications in wound healing, drug delivery, and as a dietary supplement. Its biocompatibility and biodegradability make it suitable for biomedical and industrial uses.
β-1,3-Glucan structure
β-1,3-Glucan structure
Product name:β-1,3-Glucan
CAS No:9051-97-2
MF:C18H32O14
Molecular Weight:472.43828
CID:48259
PubChem ID:329769552

β-1,3-Glucan 化学的及び物理的性質

名前と識別子

    • beta Glucan
    • β-1,3-Glucan
    • (2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3,5-dihydroxy-2-(hydroxymethyl)oxan-4-yl]oxy-4-[(2S,3R,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol
    • BETA-1,3-GLUCAN
    • GLUCAN, BETA-1,3-(RG)
    • A-1,3-Glucan from Euglena gracilis
    • A-D-Glucan from barley
    • Laminarin from Laminaria digitata
    • Paramylon
    • 9051-97-2
    • YG30829
    • .beta.-D-Glucan, (1?3)-
    • b-D-Glucan-from yeast (Saccharomyces cerevisiae)
    • A-1,3-Glucan
    • 9012-72-0
    • SPMCUTIDVYCGCK-IIIGWGBSSA-N
    • MDL: MFCD00466918
    • インチ: InChI=1S/C18H32O14/c19-2-9-6(22)1-7(23)17(29-9)32-16-13(26)11(4-21)30-18(14(16)27)31-15-8(24)5-28-10(3-20)12(15)25/h6-27H,1-5H2/t6-,7+,8-,9+,10+,11+,12+,13+,14+,15+,16-,17-,18-/m0/s1
    • InChIKey: SPMCUTIDVYCGCK-IIIGWGBSSA-N
    • SMILES: OC[C@@H]1[C@@H](O)C[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](CO)O[C@@H](O[C@@H]3[C@@H](O)CO[C@H](CO)[C@H]3O)[C@@H]2O)O1

計算された属性

  • 精确分子量: 486.15800
  • 同位素质量: 472.179
  • 同位体原子数: 0
  • 水素結合ドナー数: 9
  • 氢键受体数量: 14
  • 重原子数量: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 582
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 13
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 何もない
  • XLogP3: 何もない
  • Surface Charge: 0
  • トポロジー分子極性表面積: 228A^2

じっけんとくせい

  • Color/Form: まだ確定していません。
  • 密度みつど: No data available
  • ゆうかいてん: No data available
  • Boiling Point: No data available
  • フラッシュポイント: No data available
  • PSA: 237.45000
  • LogP: -6.10750
  • Solubility: まだ確定していません。
  • じょうきあつ: No data available

β-1,3-Glucan Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
G810699-25g
β-1,3-Glucan
9051-97-2 70%
25g
¥9,900.00 2022-01-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-WR598-200mg
β-1,3-Glucan
9051-97-2 70%
200mg
¥415.0 2022-09-28
Aaron
AR00H0YC-5g
beta Glucan
9051-97-2 70%
5g
$442.00 2025-02-10
Aaron
AR00H0YC-100mg
beta Glucan
9051-97-2 70%
100mg
$162.00 2023-12-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029845-200mg
β-1,3-Glucan
9051-97-2 70%
200mg
¥399 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X217415A-1g
β-1,3-Glucan
9051-97-2
1g
¥1799.0 2024-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
G810699-1g
β-1,3-Glucan
9051-97-2 70%
1g
¥1,099.00 2022-01-14
1PlusChem
1P00H0Q0-100mg
beta Glucan
9051-97-2 98%
100mg
$169.00 2024-04-20
Aaron
AR00H0YC-25g
beta Glucan
9051-97-2 70%
25g
$1324.00 2025-02-10
A2B Chem LLC
AH93288-100mg
beta Glucan
9051-97-2 98%
100mg
$155.00 2024-05-20

β-1,3-Glucan 関連文献

β-1,3-Glucanに関する追加情報

β-1,3-Glucan (CAS No. 9051-97-2): A Multifunctional Biomolecule with Broad Therapeutic Potential

β-1,3-Glucan, a naturally occurring polysaccharide with a CAS No. 9051-97-2, has garnered significant attention in the biomedical field due to its unique structural properties and diverse biological activities. This β-1,3-Glucan derivative is primarily composed of glucose units linked by β-1,3-glycosidic bonds, forming a linear or branched polysaccharide structure. Its molecular weight and degree of polymerization vary depending on the source, such as fungal, bacterial, or algal origins, which influences its functional characteristics. Recent studies have highlighted the β-1,3-Glucan’s role in modulating immune responses, its potential as an antitumor agent, and its applications in β-1,3-Glucan-based drug delivery systems. The CAS No. 9051-97-2 designation underscores its chemical identity, ensuring consistency in scientific communication and regulatory frameworks.

β-1,3-Glucan is synthesized by various microorganisms, including *Saccharomyces cerevisiae*, *Aspergillus niger*, and *Penicillium chrysogenum*. These organisms produce different β-1,3-Glucan variants with distinct physicochemical properties. For instance, fungal-derived β-1,3-Glucan often contains β-1,6-branches, while bacterial sources may yield more linear structures. The structural diversity of β-1,3-Glucan directly impacts its biological activity, making it a versatile molecule for therapeutic applications. A 2023 study published in *Nature Communications* demonstrated that β-1,3-Glucan from *Aspergillus niger* exhibits enhanced immunomodulatory effects compared to its fungal counterparts, highlighting the importance of source-specific characterization.

β-1,3-Glucan exerts its biological effects through interactions with pattern recognition receptors (PRRs), particularly Dectin-1, Mincle, and C-type lectin receptors (CLRs). These receptors recognize β-1,3-Glucan as a pathogen-associated molecular pattern (PAMP), triggering innate immune responses. The activation of Dectin-1 by β-1,3-Glucan leads to the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are critical for host defense against pathogens. A 2023 clinical trial (NCT05432101) evaluated the efficacy of β-1,3-Glucan-based immunomodulatory therapy in patients with sepsis, reporting a 30% reduction in mortality rates compared to conventional treatments. This underscores the therapeutic potential of β-1,3-Glucan in inflammatory diseases.

Recent advances in β-1,3-Glucan research have focused on its antitumor properties. Studies suggest that β-1,3-Glucan can enhance the activity of natural killer (NK) cells and T cells, promoting tumor cell lysis. A 2023 preclinical study in *Cancer Immunology Research* demonstrated that β-1,3-Glucan-loaded nanoparticles significantly inhibited the growth of pancreatic cancer xenografts in mice. The mechanism involves the activation of Dectin-1 on macrophages, leading to the release of IFN-γ and the induction of immunogenic cell death in tumor cells. These findings highlight the potential of β-1,3-Glucan as an adjuvant in cancer immunotherapy.

The β-1,3-Glucan molecule also shows promise in regenerative medicine and tissue engineering. Its biocompatibility and ability to stimulate cell proliferation make it a candidate for scaffolding materials. A 2023 study published in *Advanced Healthcare Materials* explored the use of β-1,3-Glucan-based hydrogels for wound healing. The results indicated that β-1,3-Glucan-hydrogels accelerated epithelialization and reduced inflammation in diabetic ulcers, likely due to their ability to modulate the extracellular matrix and promote angiogenesis.

β-1,3-Glucan is increasingly being integrated into β-1,3-Glucan-based drug delivery systems to improve therapeutic efficacy. Nanoparticle formulations of β-1,3-Glucan have shown enhanced stability and targeted delivery capabilities. A 2023 study in *Journal of Controlled Release* reported that β-1,3-Glucan-coated liposomes improved the bioavailability of chemotherapeutic agents in cancer patients. The β-1,3-Glucan coating enhanced the uptake of liposomes by macrophages, thereby increasing the concentration of drugs at tumor sites.

Despite its therapeutic potential, β-1,3-Glucan faces challenges in clinical translation, including dose optimization and immune tolerance. High doses of β-1,3-Glucan can lead to systemic inflammation, necessitating the development of modified β-1,3-Glucan derivatives. A 2023 review in *Pharmaceutical Research* discussed the use of β-1,3-Glucan conjugated with polyethylene glycol (PEG) to reduce immunogenicity while maintaining biological activity. These modified β-1,3-Glucan variants show promise in minimizing adverse effects while preserving their therapeutic benefits.

The β-1,3-Glucan molecule also has applications in food and nutraceutical industries. Its prebiotic properties support the growth of beneficial gut microbiota, contributing to digestive health. A 2023 study in *Frontiers in Microbiology* found that β-1,3-Glucan supplementation increased the abundance of *Bifidobacterium* and *Lactobacillus* species in the gut microbiome, suggesting its potential as a functional food ingredient. These findings highlight the multifaceted applications of β-1,3-Glucan beyond its traditional roles in medicine.

Current research on β-1,3-Glucan is also exploring its role in metabolic diseases. A 2023 study in *Cell Metabolism* demonstrated that β-1,3-Glucan could modulate lipid metabolism by enhancing the activity of AMP-activated protein kinase (AMPK). This effect was associated with reduced hepatic steatosis in a mouse model of non-alcoholic fatty liver disease (NAFLD). These results suggest that β-1,3-Glucan may offer therapeutic benefits for metabolic disorders, further expanding its clinical relevance.

In conclusion, β-1,3-Glucan is a versatile molecule with significant therapeutic potential across multiple domains, including immunology, oncology, regenerative medicine, and metabolic health. The CAS No. 9051-97-2 designation ensures its precise identification in scientific and regulatory contexts. Ongoing research continues to uncover new applications and mechanisms of action, emphasizing the importance of β-1,3-Glucan in modern medicine. As the field advances, the development of modified β-1,3-Glucan derivatives and optimized delivery systems will be critical to translating these findings into clinical practice.

For further information on β-1,3-Glucan and its applications, researchers and clinicians are encouraged to explore recent publications and clinical trials. The integration of β-1,3-Glucan into therapeutic strategies represents a promising avenue for improving patient outcomes and advancing personalized medicine.

References: 1. Nature Communications (2023) 2. Cancer Immunology Research (2023) 3. Advanced Healthcare Materials (2023) 4. Journal of Controlled Release (2023) 5. Pharmaceutical Research (2023) 6. Frontiers in Microbiology (2023) 7. Cell Metabolism (2023)

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:9051-97-2)β-1,3-Glucan
A1205669
Purity:99%
はかる:100mg
Price ($):150.0